Lipophilicity Differential: LogP Comparison Against 2-Cyclopentylacetic Acid and 2-Cyclohexylhexanoic Acid
The predicted octanol-water partition coefficient (ACD/LogP) for 2-cyclopentylhexanoic acid is 3.68, placing it in a lipophilicity window distinct from shorter-chain and ring-expanded analogs. In the Protiva et al. (1990) cerebral stimulant series, this LogP positioning was exploited to balance blood-brain barrier penetration against systemic clearance for the corresponding 2-dimethylaminoethyl ester prodrugs. [1] The LogP difference of approximately +1.6 relative to 2-cyclopentylacetic acid (calculated LogP ~2.1) translates to a theoretical ~40-fold increase in octanol partitioning, directly impacting pharmacokinetic distribution volumes.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 3.68 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 2-Cyclopentylacetic acid: LogP ~2.1 (estimated from fragment-based calculation); 2-Cyclohexylhexanoic acid: predicted LogP ~4.0 (estimated from ring-CH2 increment of +0.5) |
| Quantified Difference | ΔLogP ≈ +1.6 vs. 2-cyclopentylacetic acid; ΔLogP ≈ -0.3 vs. 2-cyclohexylhexanoic acid |
| Conditions | ACD/Labs Percepta 14.0 predicted values at 25°C, pH 5.5 (neutral form dominant) |
Why This Matters
The intermediate LogP of 3.68 avoids the excessively rapid clearance associated with lower lipophilicity while remaining below the LogP >5 threshold associated with poor aqueous solubility and metabolic instability, making this compound the preferred lipophilic handle for CNS-oriented ester prodrugs in the series.
- [1] Protiva, M., Valenta, V., Kopicová, Z., Lukáč, J., Holubek, J., & Krejčí, I. (1990). Potential cerebral stimulants: Esters of 2-dimethylaminoethanol with some lipophilic carboxylic acids. Collection of Czechoslovak Chemical Communications, 55(5), 1278–1289. https://doi.org/10.1135/cccc19901278 View Source
